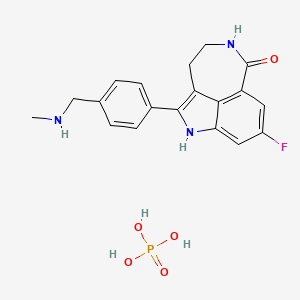

Rucaparib Phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Rucaparib phosphate PARP1 PARP2 PARP3 inhibitor specificity

Mechanism of Action and Specificity

Rucaparib exerts its anti-cancer effects through PARP trapping and the principle of synthetic lethality [1] [2] [3].

- PARP Trapping: Rucaparib inhibits PARP enzyme activity and stabilizes the PARP-DNA complex, physically blocking replication. This trapped complex is more cytotoxic than the loss of PARP catalytic activity alone [1] [3].

- Synthetic Lethality: In cancer cells with pre-existing Homologous Recombination (HR) deficiency, such as those harboring deleterious BRCA1 or BRCA2 mutations, the simultaneous inhibition of PARP-mediated DNA repair is fatal. HR-deficient cells cannot accurately repair the DNA double-strand breaks that accumulate, leading to genomic instability and cell death [1] [2].

The diagram below illustrates this core mechanism.

Quantitative Inhibitor Specificity

Rucaparib demonstrates strong, nanomolar-level potency against PARP1 and PARP2, with significantly lower affinity for PARP3 [1].

Table 1: Rucaparib Inhibitory Potency (IC₅₀) Against PARP Enzymes

| PARP Enzyme | IC₅₀ (nM) | Inhibitory Constant (Kᵢ) |

|---|---|---|

| PARP1 | 0.8 [1] | 1.4 nM [1] [3] |

| PARP2 | 0.5 [1] | 0.17 nM [1] |

| PARP3 | 28 [1] | Information not specified |

Key Pharmacokinetic Parameters

The pharmacokinetic profile of rucaparib is characterized by good oral absorption and a long terminal half-life, supporting its twice-daily dosing schedule [1] [3].

Table 2: Clinical Pharmacokinetics of Rucaparib (600 mg twice daily)

| Parameter | Value (Mean) | Notes |

|---|---|---|

| Absolute Oral Bioavailability | 36% (range 30-45%) [1] [3] | Moderate bioavailability |

| Time to Max Concentration (Tₘₐₓ) | 1.9 hours (median) [3] | Rapid absorption |

| Steady-State Cₘₐₓ | 1940 ng/mL [3] | Coefficient of Variation (CV): 54% |

| Steady-State AUC₀‑₁₂ₕ | 16900 h·ng/mL [3] | CV: 54% |

| Accumulation Ratio | 3.5 to 6.2 fold [1] [3] | Upon repeated dosing |

| Terminal Half-Life | 26 hours (CV: 39%) [3] | Supports twice-daily dosing |

| Apparent Volume of Distribution | 2300 L [3] | Suggests extensive tissue distribution |

| Protein Binding | 70% [3] | In human plasma |

Experimental Protocols for Key Assays

For researchers, the core experiments defining rucaparib's activity include biochemical inhibition assays and cellular cytotoxicity assays.

Biochemical PARP Inhibition Assay (IC₅₀ Determination)

This protocol measures the direct inhibition of PARP enzyme activity [1].

- Reaction Setup: Incubate recombinant human PARP1, PARP2, or PARP3 with NAD⁺ and activated DNA in a suitable buffer.

- Inhibitor Addition: Add serial dilutions of rucaparib to the reaction mixture.

- Detection: Quantify the formation of poly(ADP-ribose) (PAR) polymers, typically using immunoassays, colorimetric, or radiometric methods.

- Data Analysis: Calculate the IC₅₀ value (concentration that inhibits 50% of PARP activity) using non-linear regression of the inhibitor concentration versus response curve.

Cellular Cytotoxicity and Synth. Lethality Assay

This protocol demonstrates the selective killing of HR-deficient cells [1] [4].

- Cell Line Selection: Use paired isogenic cell lines or a panel with varying HR status.

- Drug Treatment: Treat cells with a range of rucaparib concentrations for a defined period (e.g., 24-144 hours).

- Viability Readout: Measure cell viability using assays like MTT, CellTiter-Glo, or clonogenic survival.

- HR Deficiency Validation: Confirm HR status through genomic analysis of BRCA1/2 or functional assays like RAD51 focus formation.

Insights for Drug Development

- Managing Resistance: A primary challenge is the emergence of resistance. Strategies to overcome this include rational combinations, such as co-targeting survival pathways. Research shows that combining rucaparib with an inhibitor of phosphorylated BAD (pBADS99) synergistically enhances DNA damage and apoptosis in EOC models, including platinum-resistant and PARPi-resistant cases [4].

- Drug-Drug Interaction Profile: Rucaparib is primarily metabolized by CYP2D6 and is a weak to moderate inhibitor of several CYP enzymes (CYP1A2, CYP3A, CYP2C9, CYP2C19). It also inhibits transporters like MATE1, MATE2-K, OCT1, and OCT2. This profile suggests a manageable but clinically relevant DDI potential, requiring monitoring with concomitant medications [1].

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib [pmc.ncbi.nlm.nih.gov]

- 2. Rucaparib: the past, present, and future of a newly ... [pmc.ncbi.nlm.nih.gov]

- 3. Rucaparib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Combined inhibition of BADSer99 phosphorylation and ... [nature.com]

Rucaparib phosphate synthesis and discovery

Discovery Process & Key Properties

Rucaparib was discovered through a systematic evaluation of a series of potent PARP inhibitors. The table below summarizes the key information about its discovery and core structure.

Table 1: Discovery and Core Properties of Rucaparib

| Aspect | Description |

|---|---|

| Discovery Context | Identified via in vitro structure-activity relationships and in vivo evaluation of radio- and chemopotentiation from a panel of 43 structurally diverse, potent PARP inhibitors [1]. |

| Selection Rationale | Of the candidates tested, Rucaparib demonstrated the most significant enhancement of temozolomide's antitumor activity in mouse xenograft models without causing body weight loss [1]. |

| Chemical Classification | Benzimidazole derivative [1]. |

| Key Physicochemical Property | Partition coefficient of 2.4 [1]. |

| Salt Form | Synthesized as the camsylate salt for commercial drug product (Rubraca) [1]. It is also available as a phosphate salt for research purposes [2]. |

The following diagram illustrates the high-level logic and key criteria that guided the selection of Rucaparib during its discovery phase.

Pharmacokinetic & Physicochemical Profile

The table below consolidates key quantitative data on the drug's properties, which are critical for formulation scientists.

Table 2: Key Physicochemical and Pharmacokinetic Properties of Rucaparib

| Parameter | Value / Description |

|---|---|

| Chemical Formula | C({19})H({18})FN(_{3})O [2] |

| Average Mass | 323.371 g/mol [2] |

| Absolute Oral Bioavailability | 36% (range: 30-45%) [1] [2] |

| Time to Steady State | ~1 week of continuous twice-daily dosing [1] |

| Food Effect (High-fat meal) | Increases C(_{max}) by 20% and AUC by 38%; not considered clinically significant [2] |

| Protein Binding | 70% in human plasma [2] |

Finding the Synthesis Protocol

The search results do not provide a detailed, step-by-step synthetic pathway for Rucaparib or its phosphate salt. This information is typically protected as intellectual property in patents or disclosed in specialized synthetic chemistry journals.

To obtain this information, I suggest you:

- Search Patent Databases: The original patent filings (e.g., on Google Patents, USPTO, or Espacenet) are the most likely source for detailed synthetic procedures.

- Consult Specialized Journals: Look in journals dedicated to medicinal or organic chemistry using more specific search terms like "total synthesis of rucaparib" or "process development of rucaparib camsylate".

References

Core Mechanism of PARP Trapping by Rucaparib

The cytotoxic effect of rucaparib extends beyond merely inhibiting PARP's catalytic activity. A key mechanism is PARP trapping, where the drug stabilizes PARP enzymes on damaged DNA, creating a physical barrier that blocks replication and transcription.

The following diagram illustrates how PARP trapping disrupts DNA repair and leads to replication fork collapse, ultimately causing cell death in Homologous Recombination Deficient (HRD) cells.

Rucaparib-induced PARP1 retention is governed by two independent mechanisms [1]:

- Catalytic Inhibition: Suppression of auto-PARylation causes PARP1 to undergo multiple unproductive binding-dissociation cycles at DNA damage sites.

- Allosteric Trapping: A drug-induced conformational change in PARP1 significantly prolongs the duration of its lesion-bound state.

The extent of PARP1 chromatin retention directly correlates with delayed downstream DNA repair and increased cytotoxicity, making it a key biomarker for rucaparib efficacy [1].

Key Experimental Evidence and Protocols

Key preclinical studies provide direct evidence for rucaparib's sustained PARP inhibition and trapping, which can be evaluated through specific experimental approaches.

Cellular Accumulation and Retention Assay

This protocol measures how rucaparib enters and is retained in cells, which is fundamental to its prolonged activity [2].

- Objective: To determine the uptake kinetics and intracellular retention of rucaparib.

- Methodology:

- Cell Culture: Use human cancer cell lines (e.g., SW620 colorectal cancer cells) maintained in exponential growth.

- Radiolabeled Drug Uptake: Incubate cells with 400 nM [¹⁴C]-rucaparib. Include [³H]-sucrose or [³H]-inulin as extracellular fluid markers.

- Separation and Measurement: At timed intervals, layer cell suspensions over silicone oil and centrifuge rapidly. This separates cells (pellet) from the medium.

- Calculation: Measure intracellular radioactivity. Subtract contaminating extracellular [¹⁴C]-rucaparib calculated from the [³H]-sucrose/inulin space. Use cell volume (determined separately with [³H]H₂O and [¹⁴C]-sucrose) to calculate the precise intracellular drug concentration.

- Key Finding: Rucaparib uptake is carrier-mediated (Km = 8.4 ± 1.2 μΜ) and reaches intracellular concentrations >10 times the extracellular level within 30 minutes. After a 30-minute pulse, intracellular rucaparib persists, and PARP inhibition exceeds 50% for at least 72 hours [2].

In Vivo Pharmacodynamics and Efficacy Testing

This method validates sustained PARP inhibition and trapping in live animal models, linking it to anti-tumor effect [2].

- Objective: To assess the duration of PARP inhibition in tumors and compare the efficacy of different dosing schedules.

- Methodology:

- Animal Model: Use mice bearing homologous recombination-deficient tumor xenografts (e.g., Capan-1 BRCA2 mutant pancreatic cancer cells).

- Drug Administration: Administer a single dose of rucaparib (e.g., 10 mg/kg intraperitoneally or 150 mg/kg orally).

- Tumor Analysis: At various time points post-dose, analyze tumor samples for:

- Drug Concentration: Using mass spectrometry.

- PARP Activity: Ex vivo by measuring PAR levels via immunoassay or western blot.

- Efficacy Study: Compare tumor growth inhibition in groups treated with rucaparib on a daily schedule (e.g., 10 mg/kg i.p., 5 days/week) versus a weekly schedule (150 mg/kg p.o., once weekly).

- Key Finding: A single dose of rucaparib inhibits tumor PARP activity by over 70-90% for at least 7 days. Weekly oral dosing was as effective as daily intraperitoneal dosing in delaying Capan-1 tumor growth, demonstrating the profound and long-lasting biological effect of the drug [2].

Quantitative Data on Rucaparib's Effects

The table below summarizes key quantitative findings from preclinical and clinical studies of rucaparib.

| Parameter | Finding | Context / Model | Source |

|---|---|---|---|

| Uptake Kinetics (Km) | 8.4 ± 1.2 μΜ | Carrier-mediated uptake in SW620 cells | [2] |

| Intracellular Accumulation | >10x extracellular concentration | Reached within 30 minutes in cell culture | [2] |

| Duration of PARP Inhibition | ≥50% for ≥72 hours | After a 30-min pulse of 400 nM in cells | [2] |

| In Vivo PARP Inhibition | 70-90% for ≥7 days | After single dose in Capan-1 xenografts | [2] |

| Recommended Dose | 600 mg, twice daily | Established in Phase I/II clinical trials | [3] [4] |

Clinical and Translational Insights

The trapping mechanism has direct clinical implications. Rucaparib is approved for treating BRCA-mutated ovarian cancer and as maintenance therapy for platinum-sensitive recurrent disease [3] [4]. Understanding trapping helps explain its efficacy in tumors with Homologous Recombination Deficiency (HRD), a broader group beyond just BRCA mutations [3] [4] [5].

Research also explores overcoming PARP inhibitor resistance, which can occur through mechanisms that restore HR function or reduce PARP1 trapping [6] [5]. Additionally, rucaparib is being investigated in combination with immunotherapies, as its trapping activity can increase tumor neoantigen exposure and potentially enhance anti-tumor immune responses [5].

References

- 1. A unified mechanism for PARP inhibitor-induced PARP1 ... [sciencedirect.com]

- 2. Tumour cell retention of rucaparib, sustained PARP ... [nature.com]

- 3. Rucaparib: a novel PARP inhibitor for BRCA advanced ... [pmc.ncbi.nlm.nih.gov]

- 4. Rucaparib in ovarian cancer: extending the use of PARP ... [pmc.ncbi.nlm.nih.gov]

- 5. PARP inhibition with rucaparib alone followed by ... [nature.com]

- 6. Mechanism of PARP inhibitor resistance and potential ... [sciencedirect.com]

Rucaparib metabolism CYP2D6 CYP1A2 CYP3A4 enzymes

Metabolic Characterization and Enzymology

Rucaparib is an orally available small-molecule inhibitor of PARP1, PARP2, and PARP3 enzymes [1] [2]. Its metabolic pathways and interaction potential are characterized as follows:

- Primary Metabolism: Rucaparib is primarily metabolized by CYP2D6, and to a lesser extent by CYP1A2 and CYP3A4 [1] [2] [3]. In vitro studies using human liver microsomes estimate the fraction of metabolism (fm) catalyzed by CYP1A2 at 0.27 and by CYP3A at 0.64 [4].

- Additional Pathways: Beyond CYP-mediated oxidation, rucaparib also undergoes N-demethylation, N-methylation, and glucuronidation [2]. Seven metabolites have been identified, with M324 being the most abundant in plasma; this metabolite is not biologically active against PARP [1] [5].

- Elimination Routes: After a single oral dose, mean terminal half-life is 25.9 hours [5]. Recovery data shows that metabolism and hepatobiliary excretion are the major routes of elimination, with renal and hepatic clearance estimated to represent ~30% and ~70% of total clearance, respectively [5].

Quantitative Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for rucaparib at the approved dose of 600 mg twice daily.

| Parameter | Value at Steady State (Mean ± CV%) | Notes / Conditions |

|---|---|---|

| Absolute Bioavailability | 36% (range 30-45%) [1] | Oral tablet [6]. |

| C~max,ss~ | 1940 ng/mL (54%) [1] [6] | Maximum plasma concentration. |

| AUC~0-12h~ | 16,900 h⋅ng/mL (54%) [1] [6] | Area under the concentration-time curve. |

| T~max,ss~ | 1.9 hours (median) [1] [6] | Time to maximum concentration. |

| Apparent Clearance (CL/F) | 44.2 L/h (45%) [2] | At steady state. |

| Terminal Half-life (t~1/2~) | 26 hours (39%) [2] | - |

| Protein Binding | 70.2% [4] | In vitro value. |

| Food Effect (High-Fat Meal) | C~max~ ↑20%; AUC~0-24h~ ↑38% [6] | Not clinically significant; can be taken with or without food [1]. |

Drug-Drug Interaction (DDI) Potential

Rucaparib can act as both a victim and perpetrator in drug interactions, requiring careful clinical management.

- Rucaparib as a "Victim": As a substrate of CYP2D6, its absorption can be affected by strong CYP inducers or inhibitors [2] [7]. It is also a substrate for efflux transporters P-gp and BCRP [4].

- Rucaparib as a "Perpetrator": Static model assessments suggest potential for clinically significant interactions [4].

- Enzyme Inhibition: Rucaparib is a moderate inhibitor of CYP1A2 and a weak inhibitor of CYP2C9, CYP2C19, and CYP3A [1] [7]. Clinical studies show it increased the exposure of caffeine (CYP1A2 substrate) by 2.55-fold and midazolam (CYP3A4 substrate) by 1.38-fold [7].

- Transporter Inhibition: In vitro, rucaparib inhibits MATE1, MATE2-K, OCT1, and OCT2 transporters [1] [4]. Caution is advised with sensitive substrates of MATEs and OCTs [4].

Experimental Protocols for Key Assays

Detailed methodologies from key studies provide guidance for investigating rucaparib metabolism and interactions.

In Vitro ADME and DDI Assessment

This protocol is adapted from Liao et al. (2020) to characterize absorption, distribution, metabolism, excretion, and DDI potential [4].

- Metabolic Stability in Microsomes: Incubate rucaparib (1-10 µM) with pooled human liver microsomes (0.5 mg/mL) in NADPH-generating system. Terminate reactions with acetonitrile at predetermined times (0-60 min). Analyze parent compound disappearance via LC-MS/MS to calculate intrinsic clearance [4].

- Reaction Phenotyping: Conduct chemical inhibition studies using specific CYP inhibitors (e.g., furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A). Alternatively, use cDNA-expressed recombinant CYP enzymes to identify primary metabolizing enzymes [4].

- Reversible CYP Inhibition: Incubate human liver microsomes with CYP-specific probe substrates and rucaparib (0.1-300 µM). Measure IC~50~ values for major CYP enzymes to assess its potential to inhibit the metabolism of co-administered drugs [4].

- Transporter Assays: Use transfected cell lines (e.g., MDCKII, HEK293) overexpressing specific human transporters (P-gp, BCRP, OATPs, OCTs, MATEs) to evaluate rucaparib as a substrate or inhibitor [4].

UPLC-MS/MS Bioanalytical Method

This protocol from recent research provides a rapid, sensitive method for quantifying rucaparib in plasma [8].

- Chromatography:

- Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

- Mobile Phase: (A) 0.1% formic acid in water; (B) acetonitrile

- Gradient: 90% A to 10% A over 1.0 min, hold until 1.4 min, return to 90% A by 1.5 min.

- Flow Rate: 0.4 mL/min

- Run Time: 2.0 min

- Injection Volume: 2.0 µL

- Mass Spectrometry Detection:

- Ionization: Positive electrospray (ESI+)

- Monitoring Transition: m/z 324.00 → 293.02 for rucaparib

- Internal Standard: Fuzuloparib (m/z 472.82 → 280.99)

- Sample Preparation: Protein precipitation with acetonitrile

- Validation: The method was linear from 2.0–500 ng/mL, with intra- and inter-day precision (RSD%) < 7.1% and accuracy (RE%) ranging from -1.2% to 10.9% [8].

Key Conclusions for Clinical Practice and Research

- Clinical Management: No starting dose adjustment is needed for patients with mild to moderate renal or hepatic impairment [1] [5]. However, avoid coadministration with strong CYP3A inducers and carefully monitor patients when co-administering sensitive CYP1A2 substrates or drugs that are transported by MATEs, OCT1, or OCT2 [1] [4] [7].

- Research Applications: The provided experimental protocols enable systematic evaluation of rucaparib's metabolic fate and interaction liabilities, which is crucial for drug development and safe clinical application.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib [pmc.ncbi.nlm.nih.gov]

- 2. Rucaparib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Oncology Reports [spandidos-publications.com]

- 4. Evaluation of in vitro absorption, distribution, metabolism, and excretion and assessment of drug-drug interaction of rucaparib, an orally potent poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and safety of rucaparib in patients with ... [link.springer.com]

- 6. Pharmacokinetic Study of Rucaparib in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rucaparib [cancer-druginteractions.org]

- 8. Bioanalytical assay for the quantification of rucaparib in rat ... [frontiersin.org]

HPLC method validation for Rucaparib phosphate quantification

Chromatographic Methods for Rucaparib Analysis

The table below summarizes two liquid chromatography methods developed for the quantification of Rucaparib, primarily in biological matrices.

| Method Characteristic | LC-MS/MS Method (Plasma) [1] | UPLC-MS/MS Method (Rat Plasma) [2] |

|---|---|---|

| Analytical Technique | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) |

| Sample Matrix | Human EDTA plasma | Rat plasma |

| Sample Preparation | Protein precipitation with acetonitrile | Protein precipitation with acetonitrile |

| Internal Standard | Gefitinib | Fuzuloparib |

| Chromatography Column | Not specified in excerpt | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) |

| Mobile Phase | Methanol with low concentration of formic acid | 0.1% Formic acid in water (A) and Acetonitrile (B) |

| Gradient Program | Not specified | Detailed gradient provided (0.5 min total run time) |

| Flow Rate | Not specified | 0.4 mL/min |

| Detection (MS) | m/z 324.00 → 293.02 (Rucaparib) | m/z 324.00 → 293.02 (Rucaparib) |

| Linear Range | 5-1000 ng/mL (in human plasma) | 2.0–500 ng/mL (in rat plasma) |

| LLOQ | 5 ng/mL | 2.0 ng/mL |

Proposed Detailed HPLC-UV Protocol for Rucaparib Phosphate

While the searched methods use MS detection, here is a proposed and detailed protocol for an HPLC-UV method for this compound quantification in a pharmaceutical dosage form, developed based on a similar approach used for another PARP inhibitor, Olaparib [3]. This can serve as a starting point for your own method development and validation.

1. Instrumentation and Conditions

- HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).

- Analytical Column: ACE 5 C18, 250 × 4.6 mm, 5 μm (or equivalent reverse-phase column).

- Guard Column: ACE 5 C18, 10 × 3 mm.

- Column Oven Temperature: 40 °C.

- Mobile Phase: 10 mM Ammonium Acetate Buffer (pH adjusted to 4.0 with acetic acid) / Acetonitrile (55:45, v/v).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 μL.

- Detection Wavelength: 254 nm.

- Run Time: 10 minutes.

2. Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile 50:50).

- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with mobile phase to cover the expected concentration range (e.g., 1–100 μg/mL).

- Sample Preparation (Tablets):

- Weigh and finely powder not less than 10 tablets.

- Transfer an accurately weighed amount of the powder, equivalent to about 10 mg of Rucaparib, into a 100 mL volumetric flask.

- Add about 70 mL of diluent (mobile phase), sonicate for 20 minutes with intermittent shaking to ensure complete dissolution.

- Cool to room temperature, dilute to volume with the diluent, and mix well.

- Filter a portion of the solution through a 0.45 μm PVDF syringe filter before injection, discarding the first few mL of the filtrate.

3. Method Validation Protocol The method should be validated according to ICH Q2(R1) guidelines. The following experiments and acceptance criteria are proposed:

| Validation Parameter | Experimental Procedure & Acceptance Criteria |

|---|---|

| System Suitability | Inject six replicates of a standard solution. Acceptance Criteria: RSD for peak area and retention time of Rucaparib ≤ 2.0%; Theoretical plates > 2000; Tailing factor < 2.0. |

| Specificity | Inject blank (diluent), placebo (formulation without API), and standard. Acceptance Criteria: No interference at the retention time of Rucaparib peak. |

| Linearity & Range | Prepare and inject standard solutions at a minimum of 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration). Acceptance Criteria: Correlation coefficient (r²) > 0.999. |

| Accuracy (Recovery) | Spike placebo with known amounts of Rucaparib reference standard at three levels (50%, 100%, 150%) in triplicate. Acceptance Criteria: Mean recovery between 98.0% and 102.0%. |

| Precision | Repeatability (Intra-day): Inject six independent sample preparations at 100% concentration. Acceptance Criteria: RSD ≤ 2.0%. Intermediate Precision (Inter-day): Repeat the procedure on a different day, with a different analyst and/or instrument. Acceptance Criteria: Combined RSD ≤ 2.0%. | | Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2 units, organic composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). Acceptance Criteria: The method should remain unaffected, and system suitability criteria should be met. |

The workflow for the method validation process can be summarized as follows:

Key Considerations for Method Development

- Stability of Solutions: The stability of Rucaparib in stock and working standard solutions, as well as in the sample solution, should be established under specific storage conditions (e.g., room temperature, refrigerated) over a defined period (e.g., 24-48 hours). A solution is considered stable if the change in analyte response is within ±2% of the initial value [3] [1].

- Filter Compatibility: Conduct a filter validation study by comparing the assay results of a standard solution filtered through different membrane materials (e.g., Nylon, PVDF, PTFE) against an unfiltered but centrifuged aliquot. This ensures the filter does not adsorb the analyte [3].

References

Rucaparib phosphate stability indicating assay method

Introduction to the Analytical Method

A stability-indating Reverse Phase-HPLC (RP-HPLC) method was developed to quantify Rucaparib in both bulk (active pharmaceutical ingredient) and its pharmaceutical tablet dosage form [1]. The method's core purpose is to separate Rucaparib from its degradation products, which are formed when the drug substance is subjected to various stress conditions, thereby confirming the method's "stability-indicating" property [1].

Table 1: Optimized Chromatographic Conditions [1]

| Parameter | Specification |

|---|---|

| HPLC Instrument | Waters HPLC with 996 Photo-Diode Array (PDA) Detector |

| Data Software | Empower 2 |

| Analytical Column | Symmetry C18 ODS (25 cm × 0.46 cm internal diameter, 5 µm) |

| Mobile Phase | Phosphate Buffer (0.02 M, pH 4.8) : Methanol [65:35 % v/v] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 286 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Not specified (Rucaparib elutes at ~5.484 minutes) |

The experimental workflow for the overall method development and validation is summarized below:

Detailed Experimental Protocols

Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of Rucaparib standard into a 10 mL volumetric flask. Dilute to volume with the mobile phase (or a suitable solvent) and mix thoroughly. Use sonication to dissolve the drug and degas the solution [1].

- Working Standard Solution (10 µg/mL): Pipette 0.1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase [1].

- Sample Solution from Tablets: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Rucaparib into a 10 mL volumetric flask. Add diluent, sonicate for 15 minutes, and dilute to volume. Filter this solution through a 0.45 µm membrane filter. Further, pipette 0.1 mL of this filtrate into a 10 mL volumetric flask and dilute to volume to obtain a solution of approximately 10 µg/mL concentration [1].

Forced Degradation Studies Protocol

Forced degradation is performed to validate the stability-indicating nature of the method. A stock solution of Rucaparib is subjected to various stress conditions to artificially degrade the sample. The main goal is to demonstrate that the method can successfully separate the pure Rucaparib peak from the peaks of its degradation products.

Table 2: Conditions for Forced Degradation Studies [1]

| Stress Condition | Protocol Details | Final Analysis Concentration |

|---|---|---|

| Acidic Degradation | 1 mL stock + 1 mL 2N HCl; reflux at 60°C for 30 min; neutralize with 2N NaOH [1]. | 10 µg/mL |

| Alkaline Degradation | 1 mL stock + 1 mL 2N NaOH; reflux at 60°C for 30 min; neutralize with 2N HCl [1]. | 10 µg/mL |

| Oxidative Degradation | 1 mL stock + 1 mL 20% H₂O₂; leave at 60°C for 30 min [1]. | 10 µg/mL |

| Thermal Degradation | 1 mL stock solution placed in an oven at 60°C for 6 hours [1]. | 10 µg/mL |

| Photolytic Degradation | 1 mL stock solution exposed to Ultraviolet (UV) light for 1 day (24 hours) [1]. | 10 µg/mL |

After treatment, all degraded solutions are cooled to room temperature, filtered through a 0.45 µm membrane filter, and 20 µL is injected into the HPLC system. The chromatograms are recorded, and the purity of the Rucaparib peak is assessed [1].

Method Validation Results

The developed method was validated as per the International Council for Harmonisation (ICH) Q2(R1) guidelines. The results for key validation parameters are summarized below [1].

Table 3: Summary of Method Validation Parameters [1]

| Validation Parameter | Results & Findings |

|---|---|

| Linearity | The method was linear over the concentration range of 6 - 14 µg/mL. The correlation coefficient (r) was 0.999. |

| Accuracy (% Recovery) | The average recovery of Rucaparib was within the acceptance criteria at three levels: 50%, 100%, and 150%. |

| Precision | 1. Intra-day Precision (Repeatability): %RSD for five replicate injections of a 10 µg/mL solution was within limits. 2. Intermediate Precision (Inter-day/Ruggedness): %RSD for analyses performed on different days was within limits. | | Robustness | The method was found robust for deliberate, small changes in flow rate (±0.1 mL/min) and mobile phase composition (±5% absolute change in organic component). System suitability parameters remained within acceptance criteria. | | Specificity | The method successfully separated Rucaparib from all degradation products formed under various stress conditions, confirming specificity. | | LOD & LOQ | The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined and found to be satisfactory, though specific values are not provided in the source. |

Rucaparib Context and Pharmacological Background

To provide context for the analysis, here is key information about the drug:

- Therapeutic Role: Rucaparib is an oral, small-molecule inhibitor of Poly (ADP-ribose) Polymerase (PARP) enzymes, specifically PARP-1, PARP-2, and PARP-3 [2] [3] [4]. It is used for the treatment of patients with deleterious BRCA mutation-associated recurrent ovarian cancer and metastatic castration-resistant prostate cancer [2] [3].

- Mechanism of Action: It exerts its cytotoxic effect through synthetic lethality. By inhibiting the PARP-mediated DNA repair pathway in cancer cells that already have a deficient homologous recombination repair pathway (e.g., due to a BRCA mutation), it causes an accumulation of irreparable DNA damage, leading to cell death [4] [5].

- Pharmacokinetics: Rucaparib has an absolute oral bioavailability of about 36% and its pharmacokinetics are linear over a dose range of 240 mg to 840 mg twice daily. It can be taken with or without food, as a high-fat meal does not cause a clinically significant increase in exposure. Steady-state is achieved after about one week of continuous twice-daily dosing [2] [3].

The relationship between its mechanism and the need for a stability-indicating method can be visualized as follows: precise quality control ensures correct dosing, which is critical for effectively targeting the DNA repair pathway in cancer cells.

Application Notes & Important Considerations

- Solution Stability: The stability of standard and sample solutions in the mobile phase under various storage conditions (e.g., room temperature, refrigerated) should be established prior to routine use to ensure accuracy and reliability.

- System Suitability: Before initiating the analysis, a system suitability test should be performed by injecting a standard solution in five replicates. Parameters like theoretical plates, tailing factor, and %RSD of peak area and retention time should meet pre-defined acceptance criteria [1].

- pH Adjustment: The pH of the phosphate buffer is critical for achieving the desired separation and peak shape. Use dilute ortho-phosphoric acid carefully to adjust the pH to 4.8 [1].

- Form Consideration: The cited method was developed using Rucaparib free base from specific manufacturers [1]. When analyzing the phosphate salt form, ensure that the standard used for calibration is of the same salt form, or account for the molecular weight difference in calculations.

I hope this detailed protocol is helpful for your research and development work. Should you require further clarification on any of the steps or wish to explore other analytical techniques, please feel free to ask.

References

- 1. A Stability Indicating Reverse Phase-HPLC Method ... [scirp.org]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib [pmc.ncbi.nlm.nih.gov]

- 3. Rucaparib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Rucaparib: An emerging parp inhibitor for treatment of ... [sciencedirect.com]

- 5. Rucaparib: the past, present, and future of a newly ... [pmc.ncbi.nlm.nih.gov]

Rucaparib phosphate forced degradation studies protocol

Rucaparib Forced Degradation Workflow

The experimental workflow for forced degradation studies of Rucaparib involves sample preparation, stress conditions, and analysis [1]:

Diagram Title: Rucaparib Forced Degradation Workflow

Experimental Protocol in Detail

This protocol is adapted from a study that applied MassChemSite for the in-depth forced degradation analysis of PARP inhibitors, including Rucaparib [2] [1].

Materials and Reagents

- Drug Substance: Rucaparib (e.g., Rucaparib phosphate or Rucaparib camphorsulfonate salt) [3].

- Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade).

- Stress Reagents: Hydrochloric acid (HCl, 1 M), Sodium hydroxide (NaOH, 1 M), Hydrogen peroxide (H₂O₂, 15% w/w).

Sample Preparation

- Stock Solution: Prepare a 2 mg/mL stock solution of Rucaparib in a mixture of ACN and water (50:50, v/v %) [1].

- Stress Testing: In separate vessels, mix the stock solution with the appropriate stressor dissolved in water to achieve a final volume with an ACN/water ratio of 25:75 (v/v %). The final concentration of Rucaparib during stress exposure will be approximately 0.5 mg/mL [1].

- Control Sample: Prepare a control sample in ACN/water (25:75, v/v %) without any stressor.

Stress Conditions and Kinetic Sampling

The table below outlines the stress conditions and the recommended time points for kinetic sampling to monitor the degradation progression [1].

- Table 1: Stress Conditions and Kinetic Sampling for Rucaparib

| Stress Condition | Reagent & Concentration | Temperature | Time Points (0 to 360 minutes) |

|---|---|---|---|

| Acidic Hydrolysis | 1 M HCl | 60 °C | Multiple time points from 0 to 360 min [1] |

| Basic Hydrolysis | 1 M NaOH | 60 °C | Multiple time points from 0 to 360 min [1] |

| Oxidative Stress | 15% H₂O₂ (w/w) | 60 °C | Multiple time points from 0 to 360 min [1] |

| Neutral Hydrolysis | Water (Control) | 60 °C | Multiple time points from 0 to 360 min [1] |

After exposure at each time point, the samples must be immediately neutralized (for acid and base conditions) to stop the reaction, then filtered (e.g., 0.22 µm syringe filter) prior to analysis [1].

Instrumental Analysis (UHPLC-DAD-HRMS)

- Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

- Mobile Phase: Gradient elution with water and ACN, both containing 0.1% formic acid.

- Detection:

- DAD: Scan range 210-400 nm.

- HRMS: High-resolution mass spectrometer (e.g., Q-TOF) with ESI in positive ion mode. Data-Dependent Acquisition (DDA) is recommended to collect MS/MS spectra for structural elucidation [1].

Data Processing with MassChemSite

- Input: Load the raw UHPLC-HRMS data files and the chemical structure of Rucaparib into MassChemSite.

- Peak Detection: The software automatically detects components in the chromatographic data.

- Reaction Setting: Define potential reaction types (e.g., hydrolysis, oxidation) for the software to generate virtual degradation products.

- Structure Assignment: MassChemSite performs a structure/peak matching based on accurate mass and fragments the proposed structures in silico. It then compares these theoretical fragments with the experimental MS/MS spectra to assign the most likely structure to each degradant [1].

Results and Identified Degradants

The application of this protocol to Rucaparib yielded specific results, particularly under oxidative stress.

- Table 2: Identified Degradation Products of Rucaparib

| Stress Condition | Degradation Observed | Identified Degradation Products (DPs) |

|---|---|---|

| Acidic Hydrolysis | Less marked degradation [1] | Information not specified in available search results. |

| Basic Hydrolysis | Information not specified for Rucaparib [1] | Information not specified in available search results. |

| Oxidative Stress | Yes | Six new degradants were identified [1]. |

| Neutral Hydrolysis | Information not specified for Rucaparib [1] | Information not specified in available search results. |

The study concluded that six new degradants of Rucaparib were identified under oxidative degradation [1]. The exact structures of these six degradants are detailed in the original research article.

Degradation Pathway and Implications

The primary degradation pathway for Rucaparib under the tested conditions involves oxidative degradation, leading to multiple products [1].

Diagram Title: Rucaparib Oxidative Degradation Pathway

Discussion and Application Notes

- Kinetic Monitoring is Crucial: Sampling at multiple time points helps track the evolution of degradation, distinguish primary degradants from secondary ones, and avoid missing low-abundance or transient products [1]

- Automated Data Processing: Using MassChemSite significantly accelerates the structural elucidation of degradants by automating peak picking, component detection, and spectral matching [1]

- Solvent Considerations: For drugs with poor water solubility, the ACN/water ratio in the stock and stress solutions can significantly impact the degradation rate and should be optimized and kept consistent [1]

This protocol provides a solid foundation for conducting forced degradation studies on Rucaparib. The identified oxidative degradants should be thoroughly characterized, as understanding their formation is critical for ensuring drug safety and quality throughout the development process and shelf life.

References

Rucaparib phosphate solubility DMSO ethanol water

Rucaparib Phosphate Solubility Data

The table below summarizes the available quantitative solubility data for this compound in various solvents, gathered from experimental measurements.

| Solvent | Solubility (mg/mL) | Solubility (mM) | Experimental Conditions / Notes |

|---|---|---|---|

| DMSO | 78 mg/mL [1] | 185.11 mM [1] | - |

| 93 mg/mL [2] | 220.71 mM [2] | - | |

| ≥21.08 mg/mL [3] | ≥50.00 mM [3] | Stated as "insoluble or slightly soluble" in other sources [1] | |

| Water | 2 mg/mL [2] | 4.74 mM [2] | - |

| < 1 mg/mL [1] | < 2.37 mM [1] | Stated as insoluble or slightly soluble | |

| Ethanol | < 1 mg/mL [1] | < 2.37 mM [1] | Stated as insoluble or slightly soluble |

| Insoluble [2] [3] | - | - |

Notes on Solubility Data

- Variability in DMSO Solubility: The reported solubility in DMSO varies between sources. It is recommended to use the lower end of the range (e.g., 65-78 mg/mL) as a conservative starting point for preparing stock solutions [1] [4].

- General Solubility: this compound is generally characterized as having low or poor aqueous solubility [1] [2] [3].

Experimental Protocols

Preparation of Stock Solutions in DMSO

Principle: Prepare a high-concentration stock solution in DMSO for subsequent dilution in aqueous buffers or cell culture media.

Materials:

Procedure:

- Calculate the mass of this compound required to achieve the desired stock concentration (e.g., 50-100 mM).

- Weigh the compound accurately using a microbalance.

- Transfer the powder to a suitable vial and add the calculated volume of DMSO.

- Vortex the mixture vigorously for 1-2 minutes.

- Sonicate the solution for 10-15 minutes in a water bath sonicator at room temperature to ensure complete dissolution. If solubility issues persist, briefly warm the tube to 37°C [3].

- Visually inspect the solution to confirm a clear, particulate-free liquid.

Storage: Aliquot and store the stock solution at -20°C. For long-term storage (over one year), -80°C is recommended [2]. Selleckchem advises that solutions in DMSO are stable for at least one month at -20°C [5].

Preparation for In Vivo Studies

Principle: Create a homogeneous suspension for administration to animal models using vehicles suitable for in vivo use.

Materials:

- This compound

- Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in water or saline [2]

Procedure (for 5 mg/mL suspension in 0.5% CMC-Na):

- Add 5 mg of this compound to a 1.5 mL microcentrifuge tube.

- Add 1 mL of 0.5% CMC-Na vehicle.

- Vortex the mixture vigorously for 3-5 minutes to achieve a homogeneous, milky suspension.

- Prepare the suspension fresh immediately before each administration.

Quality Control and Experimental Considerations

- Verification of Solubility: It is critical to verify solubility experimentally for your specific batch of compound, as solubility can be influenced by purity, crystalline form, and storage history [2].

- Solution Stability: Stock solutions in DMSO are hygroscopic. Use fresh, anhydrous DMSO and protect prepared solutions from moisture to prevent precipitation and hydrolysis [4].

- In Vitro Assay Considerations: When adding DMSO stock solutions to aqueous cell culture media, keep the final DMSO concentration below 0.1-0.5% to avoid cytotoxicity.

Application Notes in Preclinical Research

The following table outlines examples of this compound application in various experimental models, based on data from the search results.

| Experimental Model | Reported Concentration / Dosage | Key Findings / Application | Citation (PMID where available) |

|---|---|---|---|

| Cell-Based Assays (In Vitro) | |||

| PARP Inhibition (LoVo cells) | EC₅₀ = 0.00469 μM [5] | Inhibition of PAR polymerization | 26652717 [5] |

| Cytotoxicity (BRCA-deficient MX1 cells) | EC₅₀ = 0.0053 μM [5] | Selective cytotoxicity in HRD cells | 26652717 [5] |

| Growth Inhibition (various cell lines) | 0.4 - 15 μM [5] | Reduces cell growth; efficacy varies by HRD status | 23729402 [5] |

| Animal Studies (In Vivo) | |||

| Mouse xenograft (D283Med) | 1 mg/kg (i.p.) [2] | Detected in brain tissue; enhances temozolomide efficacy | - |

| Mouse (pharmacokinetics) | 10 mg/kg (oral) [3] | Oral availability and brain penetration increased in transporter knockout models | - |

Key Takeaways for Researchers

- Primary Solvent: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.

- Aqueous Solutions: this compound has low solubility in water and ethanol, making these solvents unsuitable for stock preparation.

- In Vivo Dosing: For animal studies, prepare a homogeneous suspension in a vehicle like 0.5% CMC-Na immediately before use.

- Bio-relevance: The solubility profile is a key factor in the drug's formulation and bioavailability, with an absolute oral bioavailability of 36% reported in clinical studies [6].

References

- 1. This compound | PARP [targetmol.com]

- 2. This compound Datasheet [selleck.co.jp]

- 3. Rucaparib (AG-014699,PF-01367338) - PARP Inhibitor [apexbt.com]

- 4. Rucaparib | PARP inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. This compound | PARP inhibitor | Mechanism [selleckchem.com]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib [pmc.ncbi.nlm.nih.gov]

Quantitative PARP Inhibition Profile of Rucaparib

The table below summarizes the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Rucaparib against various PARP enzymes, as reported in biochemical assays.

| PARP Enzyme | Inhibitory Constant (Ki) | IC50 Value | Source/Context |

|---|---|---|---|

| PARP1 | 1.4 nM [1] [2] | 0.8 nM [1] | Cell-free assay [2] |

| PARP2 | 0.17 nM [1] | 0.5 nM [1] | Cell-free assay [1] |

| PARP3 | Not specified | 28 nM [1] | Cell-free assay [1] |

Detailed Experimental Protocol: Live-Cell Imaging of PARP1 Dynamics

This protocol, adapted from a 2025 methodology paper, uses live-cell imaging and UV laser micro-irradiation to quantify the recruitment and retention of fluorescently labeled PARP1 at DNA damage sites in the presence of Rucaparib [3]. The assay measures PARP trapping.

Cell Preparation and Transfection

- Cell Line: HeLa Kyoto cells are recommended for their suitability for extended time-lapse imaging due to slow movement and large nuclei [3]. Other lines like PC3, DLD1, and Cal51 are also suitable [3].

- Expression of Fluorescently Labeled PARP1:

- Preferred Method (Stable Cell Lines): Generate stable cell lines using Bacterial Artificial Chromosome (BAC) transgenes to ensure the PARP1-EGFP fusion protein is expressed at near-physiological levels under its native promoter [3].

- Alternative Method (Transient Transfection): Transfert cells with plasmid DNA containing the PARP1-EGFP construct. Note: Transient transfection can lead to protein overexpression, which may compromise protein function and cellular physiology. If used, allow 24-48 hours post-transfection for expression levels to stabilize before imaging [3].

Drug Treatment and Sample Preparation

- Prepare a working concentration of Rucaparib in culture medium. The specific concentration should be optimized based on research objectives (e.g., 1-10 µM for trapping studies) [3].

- Treat cells with Rucaparib or vehicle control (DMSO) for a desired period before irradiation. For this protocol, a 1.5-hour pre-treatment is used [3].

- Seed transfected cells onto glass-bottom Petri dishes or multi-well plates suitable for high-resolution microscopy 48 hours before the experiment [3].

Live-Cell Imaging and Micro-Irradiation

- Use a spinning-disk confocal microscope equipped with a UV laser (e.g., 355 nm) for micro-irradiation [3].

- Maintain cells at 37°C and 5% CO₂ in an environmental chamber during imaging.

- For each field of view, acquire a few pre-irradiation images at high temporal resolution (sub-second intervals) [3].

- Select a small, well-defined region within the nucleus and subject it to precise UV laser micro-irradiation to induce localized DNA damage [3].

- Continue time-lapse imaging immediately after irradiation to capture the kinetics of PARP1-EGFP recruitment to the damage site.

Image Analysis and Data Quantification

- Use automated image analysis software to quantify fluorescence intensity at the micro-irradiation site over time [3].

- Generate recovery curves and fit them with appropriate mathematical models to extract parameters such as the maximum retention and the exchange rate of PARP1 at the lesion [3].

- Compare these parameters between Rucaparib-treated and untreated cells to quantify the drug-induced changes in PARP1 dynamics, which reflect catalytic inhibition and trapping [3].

Rucaparib's Cellular Retention and Sustained Activity

Beyond direct enzyme inhibition, a key characteristic of Rucaparib is its prolonged activity in cells:

- Cellular Uptake and Retention: Rucaparib accumulation in cells is carrier-mediated, reaching intracellular concentrations over 10 times higher than the extracellular medium. After a 30-minute pulse, Rucaparib remains in cells and inhibits PARP by at least 50% for up to 72 hours [4].

- In Vivo Correlation: In tumour-bearing mice, a single dose of Rucaparib inhibits PARP in tumours for up to 7 days, supporting the concept of sustained target engagement from intermittent dosing [4].

Additional Notes on PARP1 Functional Assays

Other experimental approaches can provide complementary data:

- Clonogenic Assay: This method can be used to measure the radiosensitizing effect of Rucaparib. Cells are treated with Rucaparib and simultaneously irradiated (e.g., with X-rays). After 24 hours, cells are reseeded at low density and allowed to form colonies for 8-14 days. The resulting survival curves are used to calculate dose-enhancement factors, demonstrating Rucaparib's ability to sensitize cancer cells to DNA-damaging agents [5].

- PARP Activity Immunoassay: While not detailed in the search results, immunological methods using antibodies against poly(ADP-ribose) (PAR) can be used to measure the reduction in PAR formation in cells treated with DNA-damaging agents (like hydrogen peroxide) with and without Rucaparib pre-treatment, confirming catalytic inhibition [5].

Key Experimental Considerations

- PARP Trapping: The live-cell imaging protocol directly measures PARP trapping, a key cytotoxic mechanism of Rucaparib beyond catalytic inhibition [3].

- Physiological Expression Levels: Using stable cell lines with BAC transgenes is critical to avoid artifacts from protein overexpression, ensuring results reflect native biology [3].

- Appropriate Controls: Always include vehicle-controlled samples and unirradiated regions as internal controls.

Experimental Workflow and Mechanism of Action

The diagram below illustrates the core experimental workflow for the live-cell imaging protocol.

The following diagram summarizes the primary mechanism of action of Rucaparib leading to synthetic lethality in HR-deficient cells.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib [pmc.ncbi.nlm.nih.gov]

- 2. PARP1 Selective Inhibitors [selleckchem.com]

- 3. Protocol for quantifying PARP inhibitor-induced changes in ... [pmc.ncbi.nlm.nih.gov]

- 4. Tumour cell retention of rucaparib, sustained PARP ... [nature.com]

- 5. An evaluation in vitro of PARP -1 inhibitors, rucaparib and olaparib, as... [bmccancer.biomedcentral.com]

Comprehensive Application Notes and Protocols: Rucaparib Phosphate Clonogenic Assay for Radiosensitization Assessment

Introduction to Rucaparib and Clonogenic Assays in Radiation Research

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a class of therapeutic agents that exploit DNA repair deficiencies in cancer cells, with rucaparib phosphate emerging as a promising candidate for combination therapy with radiation. Rucaparib specifically inhibits PARP-1, the primary enzyme responsible for detecting and initiating repair of DNA single-strand breaks through the base excision repair pathway. When combined with ionizing radiation, which induces DNA double-strand breaks, PARP inhibition creates a synthetic lethal effect in cancer cells, particularly those with underlying DNA repair deficiencies [1]. The clonogenic survival assay is the gold standard method for assessing radiosensitivity in vitro, measuring a cell's ability to proliferate indefinitely and form colonies after radiation exposure, thereby evaluating reproductive cell death [2]. This application note provides detailed methodologies and data analysis protocols for assessing rucaparib-induced radiosensitization using clonogenic assays, supported by experimental evidence and technical implementation guidelines.

The fundamental principle behind combining rucaparib with radiation stems from the role of PARP-1 in DNA damage response. Radiation induces DNA double-strand breaks (DSBs), the most lethal form of DNA damage, which triggers a complex network of cellular DNA damage responses (DDRs). These protective DDRs help cells recover from radiation injuries through activation of DNA damage sensing pathways, cell cycle arrest, and DNA repair mechanisms, ultimately conferring tumor radioresistance [3]. By inhibiting PARP-1, rucaparib prevents efficient repair of radiation-induced DNA damage, leading to the accumulation of unrepaired lesions and enhanced cell death specifically in cancer cells while theoretically sparing normal tissues with intact DNA repair mechanisms [1].

Key Experimental Findings on Rucaparib-Mediated Radiosensitization

Quantitative Assessment of Radiosensitization Effects

Table 1: Summary of Rucaparib Radiosensitization Effects Across Cancer Cell Models

| Cancer Type | Cell Line | Radiation Type | Rucaparib Concentration | DEF₅₀ | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Neuroblastoma | SK-N-BE(2c) | X-radiation | Not specified | ~2.0 | 50% reduction in X-radiation dose required for 50% cell kill | [1] |

| Neuroblastoma | SK-N-BE(2c) | 131I-MIBG | Not specified | ~2.0 | 50% reduction in 131I-MIBG activity required for 50% cell kill | [1] |

| Ewing sarcoma | TC-71 | X-radiation | 0.5 μM (continuous) | Not specified | Significant enhancement of radiation cytotoxicity | [4] |

| Ewing sarcoma | CADO-ES1 | X-radiation | 1.0 μM (continuous) | Not specified | Significant enhancement of radiation cytotoxicity | [4] |

| Glioma (NAT-transfected) | UVW/NAT | X-radiation | Not specified | ~2.0 | 50% reduction in radiation dose required for 50% cell kill | [1] |

Table 2: Impact of Exposure Duration on Rucaparib Cytotoxicity in Ewing Sarcoma Models

| Cell Line | 24-Hour Exposure LD₅₀ (μM) | Continuous Exposure LD₅₀ (μM) | Fold Increase in Sensitivity | HRR Status |

|---|---|---|---|---|

| TC-71 | 5.1 | 0.5 | 10.2 | Proficient |

| CADO-ES1 | 8.0 | 1.0 | 8.0 | Proficient |

| CAPAN-1 (BRCA-mutant) | 1.8 | Not reported | Not reported | Deficient |

| MCF-7 | 3.0 | Not reported | Not reported | Proficient |

| Hep3B | 10.0 | Not reported | Not reported | Proficient |

Research demonstrates that rucaparib achieves significant radiosensitization effects across various cancer types. In neuroblastoma models, combining PARP-1 inhibition with radiation treatment reduced the X-radiation dose or 131I-MIBG activity concentration required to achieve 50% cell kill by approximately 50%, with a dose enhancement factor (DEF₅₀) of approximately 2.0 [1]. Importantly, rucaparib and olaparib were equally effective as PARP-1 inhibitors in these models, suggesting a class effect rather than compound-specific activity.

The exposure duration to rucaparib significantly influences its cytotoxic efficacy. In Ewing sarcoma cell lines, continuous drug exposure resulted in substantially greater sensitivity (LD₅₀ of 0.5-1.0 μM) compared to standard 24-hour exposure protocols (LD₅₀ of 5.1-8.0 μM), highlighting the importance of treatment scheduling in experimental design [4]. Despite demonstrating homologous recombination repair (HRR) proficiency through RAD51 focus formation assays, Ewing sarcoma cells showed remarkable sensitivity to single-agent rucaparib under continuous exposure conditions, with LD₅₀ values similar to those observed in HRR-deficient CAPAN-1 cells (BRCA2 mutant) [4].

Mechanisms of Rucaparib-Induced Radiosensitization

The molecular mechanisms underlying rucaparib-mediated radiosensitization involve multiple interconnected processes. Radiation-induced DNA damage is significantly increased 2 hours after irradiation by combination with PARP inhibitors, resulting in approximately 10-fold greater DNA damage compared to untreated controls. Furthermore, combination treatment prevents the restitution of DNA, exemplified by the persistence of 3-fold greater DNA damage after 24 hours compared to untreated controls, and induces greater G2/M cell cycle arrest than either single agent alone [1]. These findings suggest that the mechanism of radiosensitization primarily entails the accumulation of unrepaired radiation-induced DNA damage, ultimately leading to enhanced cancer cell death.

Recent research indicates that certain PARP inhibitors, including rucaparib, can shift the repair of radiation-induced DNA double-strand breaks toward PARP1-independent, alternative end-joining pathways. This creates a therapeutic vulnerability that can be further exploited by combining rucaparib with inhibitors of DNA polymerase theta (Polθ), resulting in enhanced radiosensitization effects, particularly in homologous recombination-proficient cancer cells [5]. This combination strategy represents a promising approach to overcome resistance mechanisms and improve therapeutic outcomes.

Detailed Experimental Protocols

Clonogenic Assay Protocol for Assessing Rucaparib Radiosensitization

The following protocol outlines the standardized methodology for evaluating rucaparib-induced radiosensitization using clonogenic assays, adapted from established procedures in the literature [1] [2]:

Step 1: Cell Preparation Culture cells in appropriate medium under standard conditions (37°C, 5% CO₂). For neuroblastoma studies, SK-N-BE(2c) cells are maintained in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% fetal calf serum, 2 mM L-glutamine, and 1% non-essential amino acids. Ensure cells are in exponential growth phase for all experiments, as cell cycle distribution significantly impacts radiosensitivity.

Step 2: Drug Treatment and Irradiation Seed monolayers at a density of 10⁵ cells in 25 cm² flasks. Treat cells with fresh culture medium containing the appropriate concentration of rucaparib (typically 0.1-10 μM based on dose-response studies) and simultaneously irradiate using an X-ray irradiator at a dose rate of 0.93 Gy/min (or equivalent). Include vehicle controls (DMSO concentration ≤0.2% v/v) and radiation-only controls for proper comparison. For time-dependent studies, various drug exposure durations can be tested (e.g., 24-hour exposure vs. continuous exposure).

Step 3: Post-Treatment Incubation and Colony Formation After 24-hour incubation at 37°C, harvest cells using trypsin/EDTA and seed at appropriate densities for colony formation: 500 cells/dish for SK-N-BE(2c) cells or 250 cells/dish for UVW/NAT cells, in triplicate 21.5 cm² petri dishes. Incubate for periods specific to each cell line: 8 days for UVW/NAT cells or 14 days for SK-N-BE(2c) cells, to allow for colony development.

Step 4: Colony Staining and Counting After the appropriate incubation period, fix colonies with 50% methanol in PBS and stain with crystal violet solution. Count colonies containing ≥50 cells as representing viable clonogenic cells. Express results as a fraction of the untreated, unirradiated control to determine survival fractions.

Step 5: Data Analysis Fit radiation survival curves assuming a linear-quadratic relationship between survival and radiation dose using appropriate statistical software. Calculate the dose required to sterilize 50% of clonogens (IC₅₀), as well as the dose-enhancement factor at IC₅₀ (DEF₅₀), which represents the ratio of radiation doses without and with rucaparib required to achieve the same level of cell kill.

PARP-1 Activity Assay Protocol

To confirm target engagement and evaluate the efficacy of rucaparib-mediated PARP-1 inhibition, the following protocol can be implemented:

Step 1: Cell Seeding Seed cells at a density of 1×10⁵ (SK-N-BE(2c)) or 0.5×10⁵ (UVW/NAT) cells onto glass coverslips in 6-well plates. Allow 48 hours for attachment and growth.

Step 2: Drug Treatment Add fresh medium containing rucaparib at the desired concentration and incubate for 1.5 hours at 37°C. Include vehicle controls (PBS or DMSO at 0.09% v/v in medium) as negative controls.

Step 3: PARP-1 Activation Stimulate PARP-1 activity by treating with 20 mM hydrogen peroxide for 20 minutes at room temperature in the dark. This induces DNA damage and activates the enzyme.

Step 4: Immunofluorescence Analysis Fix cells with ice-cold methanol/acetone and perform immunostaining for poly(ADP-ribose) (PAR) polymers to visualize PARP-1 activity. Quantify fluorescence intensity to determine the percentage inhibition achieved by rucaparib treatment compared to controls [1].

Signaling Pathways and Methodological Workflows

DNA Damage Response Pathway Targeted by Rucaparib

The molecular mechanism of rucaparib-induced radiosensitization centers on its interaction with key DNA repair pathways. Ionizing radiation induces DNA double-strand breaks (DSBs), which trigger a complex DNA damage response. PARP-1 is rapidly recruited to DNA damage sites, where it becomes activated and facilitates DNA repair through multiple mechanisms, including single-strand break repair (SSBR) [3]. When rucaparib inhibits PARP-1, this repair process is disrupted, leading to the persistence of DNA lesions that can collapse replication forks during DNA replication. These collapsed replication forks are converted to more lethal DNA double-strand breaks, which, if unrepaired, ultimately trigger cell death pathways [1] [3].

The effectiveness of rucaparib as a radiosensitizer stems from its ability to exploit synthetic lethal interactions in cancer cells. While normal cells can rely on backup DNA repair pathways, particularly homologous recombination (HR), cancer cells with deficiencies in these pathways (such as BRCA mutations) are uniquely vulnerable to PARP inhibition [1]. Interestingly, even in HR-proficient cancer cells like Ewing sarcoma, rucaparib demonstrates significant radiosensitizing effects, suggesting additional mechanisms beyond classical synthetic lethality [4]. Recent research indicates that PARP inhibitors like rucaparib can shift the repair of radiation-induced DNA damage toward alternative end-joining pathways, creating new therapeutic vulnerabilities that can be further exploited with combination therapies targeting these backup repair mechanisms [5].

Technical Considerations and Troubleshooting

Critical Parameters for Assay Success

Biological and Technical Replicates: A comprehensive analysis of clonogenic assay reporting found that 30.5% of studies did not report biological or technical replicates, threatening reproducibility [6]. Include a minimum of three biological replicates (independent experiments) with at least three technical replicates (parallel samples within an experiment) to ensure statistically robust results.

Radiation Source and Dose Rate: Documentation of radiation parameters is essential for experimental reproducibility. Analysis reveals that 3.8% of clonogenic studies do not report the radiation source, and 32.3% fail to report the dose rate [6]. Clearly document the radiation source (X-rays, γ-rays, etc.), specific equipment used, and dose rate (typically 0.93 Gy/min for X-ray irradiators), as these factors significantly impact biological outcomes.

Cell Line-Specific Optimization: Different cell lines require specific experimental conditions for optimal clonogenic assays. Key variables include seeding densities (500 cells/dish for SK-N-BE(2c) vs. 250 cells/dish for UVW/NAT), incubation periods (14 days for SK-N-BE(2c) vs. 8 days for UVW/NAT), and culture conditions [1]. Perform preliminary experiments to determine optimal conditions for each cell line.

Drug Exposure Duration: The duration of rucaparib exposure significantly influences experimental outcomes. Continuous drug exposure results in substantially greater cytotoxicity (10-fold increase in sensitivity in Ewing sarcoma models) compared to standard 24-hour exposure protocols [4]. Carefully consider exposure duration based on research objectives, whether investigating maximal radiosensitization or clinically relevant exposure scenarios.

Troubleshooting Common Issues

Poor Colony Formation: If control plates show insufficient colony formation, optimize seeding density through preliminary experiments. Ensure cells are in exponential growth phase and maintain consistent culture conditions. Check for mycoplasma contamination, which can impair clonogenic potential.

High Background in PARP-1 Activity Assays: Include appropriate controls (vehicle-treated and untreated cells) to establish baseline PARP-1 activity. Optimize antibody concentrations and washing steps to reduce non-specific staining. Confirm hydrogen peroxide concentration and exposure time for consistent PARP-1 activation.

Variable Radiation Response: Standardize radiation delivery using calibrated equipment. Ensure consistent cell confluency at time of irradiation, as cell density influences radiation sensitivity. Maintain consistent post-irradiation handling procedures across all experimental groups.

Inconsistent Rucaparib Effects: Verify drug stability and preparation methods. Use fresh drug solutions and ensure proper storage conditions. Confirm target engagement through PARP-1 activity assays when unexpected results occur.

Conclusion

This compound demonstrates significant potential as a radiosensitizing agent across multiple cancer types, including neuroblastoma and Ewing sarcoma. The clonogenic assay remains the gold standard method for quantifying these effects in vitro, providing critical information about reproductive cell death following combined treatment with rucaparib and radiation. Through robust experimental design, appropriate replication, careful documentation of methodology, and attention to technical details, researchers can reliably evaluate rucaparib-induced radiosensitization and contribute to the optimization of combination therapies for clinical translation. The mechanistic insights gained from these studies continue to inform the development of novel combination strategies that maximize therapeutic efficacy while minimizing toxicity to normal tissues.

References

- 1. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as... [bmccancer.biomedcentral.com]

- 2. A simple method to assess clonogenic survival of irradiated ... [sciencedirect.com]

- 3. DNA damage response signaling pathways and targets for ... [nature.com]

- 4. Sensitizing Ewing sarcoma to chemo- and radiotherapy by inhibition of... [pmc.ncbi.nlm.nih.gov]

- 5. Talazoparib enhances resection at DSBs and renders HR-proficient... [pubmed.ncbi.nlm.nih.gov]

- 6. Reporting of methodologies used for clonogenic assays to ... [pmc.ncbi.nlm.nih.gov]

Rucaparib phosphate animal dosing in vivo studies

Rucaparib Properties at a Glance

The table below summarizes key characteristics of rucaparib based on clinical data, which can inform the design of animal experiments [1] [2] [3].

| Property | Description / Value | Relevance to In Vivo Dosing |

|---|---|---|

| Mechanism of Action | Potent inhibitor of PARP1, PARP2, and PARP3; induces synthetic lethality in HRD/BRCA-mutant cells [1] [4]. | Rationale for selecting animal models with specific genetic backgrounds (e.g., BRCA-deficient xenografts). |

| Recommended Human Dose | 600 mg, taken orally twice daily (BID) [2]. | Starting point for allometric scaling to calculate equivalent animal doses. |

| Bioavailability | Absolute oral bioavailability is 36% [1]. | Indicates moderate absorption; dosing may need adjustment to achieve target exposure. |

| Food Effect | A high-fat meal moderately increases exposure (AUC increased by 38%) but is not clinically significant [3]. | Suggests consistent administration (fasted or fed) is important for reproducible results. |

| Half-Life | Approximately 17 hours [3]. | Supports twice-daily (BID) dosing in rodents to maintain stable drug levels. |

Proposed Framework for In Vivo Dosing

In the absence of a published protocol, here is a logical framework for developing an in vivo dosing regimen for rucaparib phosphate.

- Formulation: Rucaparib is formulated as the camsylate salt for oral administration in humans [1]. For animal studies, a common approach is to prepare a homogeneous suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween-80 in water. Sonication and fresh preparation are recommended.

- Dose Calculation: A typical starting dose for mouse xenograft studies can be derived by allometric scaling from the human dose. The human dose of 600 mg BID equates to 1200 mg per day for a 60 kg individual (20 mg/kg). The mouse equivalent dose (MED) can be estimated using body surface area conversion (a factor of ~12.3), yielding a potential starting dose of approximately ~250 mg/kg per day in mice. This total daily dose is often split into two administrations (e.g., 125 mg/kg, BID) to align with the drug's half-life.

- Route of Administration: Administer via oral gavage.

- Treatment Schedule: A common regimen is continuous dosing, for example, twice daily for the duration of the study. Treatment typically begins after tumors are palpable (e.g., 100-150 mm³).

The following diagram outlines the key decision points in this experimental workflow:

Critical Experimental Considerations

- Confirmation is Key: The dosing suggestions above are extrapolations. It is essential to consult the primary scientific literature for studies using rucaparib in a context similar to your research.

- Pharmacokinetic (PK) Analysis: Conduct pilot PK studies to measure the drug's absorption, distribution, metabolism, and excretion in your specific animal model. This data is crucial for verifying that your dosing regimen achieves biologically relevant plasma concentrations.

- Toxicity Monitoring: Closely monitor animals for signs of toxicity, such as body weight loss, reduced activity, or myelosuppression (a known side effect of PARP inhibitors in humans) [2]. Be prepared to adjust the dose accordingly.

- Vehicle Control: Always include a control group that receives the vehicle alone via oral gavage to account for any effects of the formulation or administration procedure.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib [pmc.ncbi.nlm.nih.gov]

- 2. Rubraca: Package Insert / Prescribing Information / MOA [drugs.com]

- 3. Pharmacokinetic Study of Rucaparib in Patients With ... [pmc.ncbi.nlm.nih.gov]

- 4. Rucaparib: a novel PARP inhibitor for BRCA advanced ... [pmc.ncbi.nlm.nih.gov]

Rucaparib phosphate preparation stock solutions in vitro

Chemical Properties & Storage

Rucaparib phosphate (also known as AG-014699 phosphate or PF-01367338 phosphate) is a potent PARP inhibitor used in oncology research. Key characteristics for handling are summarized below.

| Property | Specification |

|---|---|

| Molecular Weight | 421.36 g/mol (phosphate salt); 323.36 g/mol (free base) [1] [2] |

| CAS Number | 459868-92-9 (phosphate salt); 283173-50-2 (free base) [3] [4] |

| Purity | Typically >98% to 99.9% [1] [2] |

| Storage (Solid) | -20°C, sealed and protected from moisture [2] [5] [4] |

| Solubility (DMSO) | ~65 mg/mL (approximately 154 mM) [2] |

| Solubility (Water) | Insoluble or slightly soluble (approx. 1.2 mg/mL) [2] [4] |

Stock & Working Solution Preparation

For in vitro work, this compound is typically dissolved in DMSO to create a concentrated stock solution, which is then diluted into aqueous buffers or culture media for experiments.

Preparation of Primary Stock Solution (10-100 mM in DMSO)

- Calculate Mass: Determine the mass of powder needed for your desired concentration and volume. For example, to prepare 1 mL of a 50 mM stock solution: Mass (mg) = 50 mM × 0.42136 mg/nmol × 1 mL = 21.07 mg.

- Weigh and Dissolve: Weigh the calculated amount of this compound powder and transfer it to a sterile vial.

- Reconstitute: Add the appropriate volume of pure, anhydrous DMSO to achieve the final concentration. Note: Moisture-absorbing DMSO can reduce solubility; use fresh DMSO for best results [2].

- Mix and Aliquot: Vortex or sonicate the solution briefly to ensure complete dissolution. Aliquot into single-use volumes to minimize freeze-thaw cycles.

- Storage: Store aliquots at -20°C or -80°C. Under these conditions, the stock solution is stable for several months [2] [6].

Preparation of Working Solution in Buffer/Culture Media

- Dilution: Thaw a stock aliquot and dilute the compound directly into pre-warmed cell culture media or buffer.

- Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed 0.1-0.5% to avoid cytotoxicity.

- Stability: Aqueous working solutions should be used immediately. Do not store aqueous solutions for more than one day [5].

Experimental Protocols & Applications

The following experimental workflow outlines a typical cell-based assay using this compound.

Diagram illustrating the general workflow for cell-based assays with this compound.

The table below summarizes specific experimental conditions from recent studies to guide your protocol design.

| Cell Line / Assay Type | Rucaparib Concentration | Incubation Time | Key Experimental Outcomes | PMID / Reference |

|---|---|---|---|---|

| Neutral Red Uptake (NRU) Phototoxicity Assay in HaCaT keratinocytes [7] | Not specified (assay follows OECD TG 432) | Varies with assay protocol | Rucaparib is potentially phototoxic under UVA light, causing protein and DNA damage [7]. | - |

| Cytotoxicity Assay in BRCA2-deficient Capan1 cells [3] | 0.1, 1, 10, 100 µM | 24 hours | LC50 = 5 µM [3]. | - |

| Cell Viability Assay in MDA-MB-231 cells [1] | 0.1 - 40 µM | 24 hours | IC50 = 17.77 µM [1]. | 24420152 |

| Growth Inhibition Assay in OVCAR3 cells [1] | 0 - 3 µM | 14 days | IC50 = 3.74 ± 0.40 µM [1]. | 23729402 |

| Function Assay (PARP Inhibition) in LoVo cells [1] | 0.00469 µM (EC50) | 30 minutes | Inhibits PARP activity [1]. | 26652717 |

| Apoptosis Assay in MDA-MB-231 cells [1] | 10, 20, 40 µM | 24 hours | Induces apoptosis in a dose-dependent manner [1]. | 24420152 |

Critical Technical Considerations

- Phototoxicity Hazard: Rucaparib has been shown to cause photosensitivity. It absorbs UVA light and can induce photodamage to proteins and genomic DNA in cultured cells [7]. It is advisable to handle the compound under yellow or red safe lighting and protect treated cells from unnecessary light exposure.

- Solubility and Precipitation: While highly soluble in DMSO, this compound has low solubility in water and aqueous buffers [2] [4]. When diluting the stock solution into media, vortex thoroughly to ensure proper mixing and check for any precipitation, especially at higher working concentrations.

- Analytical Quantification: For precise pharmacokinetic or drug interaction studies, a validated UPLC-MS/MS method can be used. One reported method has a linear range of 2.0–500 ng/mL in rat plasma, with a lower limit of quantification (LLOQ) of 2.0 ng/mL [8].

References

- 1. This compound | PARP inhibitor | Mechanism [selleckchem.com]

- 2. Rucaparib | PARP inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. PARP Inhibitor - this compound [medchemexpress.com]

- 4. CAS 459868-92-9 this compound [bocsci.com]

- 5. Rucaparib (AG-014699,PF-01367338) PARP1 27647-1 [bpsbioscience.com]

- 6. Rucaparib (AG-014699,PF-01367338) - PARP Inhibitor [apexbt.com]

- 7. Evaluation of phototoxicity induced by the anticancer drug ... [nature.com]

- 8. Bioanalytical assay for the quantification of rucaparib in rat ... [pmc.ncbi.nlm.nih.gov]

Rucaparib phosphate chromatin immunoprecipitation protocol

Rucaparib: Mechanism & Application in Chromatin Studies

Rucaparib is an oral poly(ADP-ribose) polymerase (PARP) inhibitor used for treating certain types of ovarian and prostate cancer [1] [2]. Its relevance to chromatin studies stems from its fundamental mechanism of action.

- Primary Mechanism: Rucaparib potently inhibits PARP1, PARP2, and PARP3 enzymes [1] [2] [3]. These enzymes are crucial for detecting and repairing DNA single-strand breaks. They do this by adding poly(ADP-ribose) (PAR) chains to themselves and other nuclear proteins, which serves as a signal to recruit other DNA repair proteins [3].

- Synthetic Lethality: In cancer cells with deficiencies in homologous recombination (HR) repair (such as those with BRCA1 or BRCA2 mutations), the inhibition of PARP by rucaparib leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality [1] [3].

- Chromatin Context: PARP1 activity is tightly linked to chromatin structure. Upon binding to DNA damage, its auto-PARylation helps loosen chromatin, facilitating repair [3]. Therefore, inhibiting PARP with rucaparib directly impacts the chromatin environment and the protein-DNA interactions that ChIP assays are designed to capture.

The following diagram illustrates the core mechanism of Rucaparib and its proposed effects on chromatin, which can be investigated using ChIP.

Pre-Treatment with Rucaparib: In Vitro Considerations

Before performing ChIP, cells are typically treated with Rucaparib to induce the desired biological state. The table below summarizes key parameters from preclinical studies.

Table: Rucaparib Treatment Parameters from Preclinical Models